Vc-MMAD

Übersicht

Beschreibung

Vc-MMAD, also known as Valine-Citrulline Monomethyl Auristatin D, is a synthetic compound used primarily in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells. This compound is a potent tubulin inhibitor, which means it interferes with the microtubule network within the cell, leading to cell cycle arrest and apoptosis (programmed cell death).

Wissenschaftliche Forschungsanwendungen

Vc-MMAD hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung zur Untersuchung der Stabilität und Reaktivität von Peptidlinkern in ADCs verwendet.

Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Auswirkungen der Tubulin-Inhibition auf die Zellteilung und Apoptose zu untersuchen.

Medizin: Wesentlicher Bestandteil von ADCs, die in der Krebstherapie eingesetzt werden. Diese Konjugate zielen auf bestimmte Krebszellen ab und geben den zytotoxischen Wirkstoff direkt an den Tumorsitz ab, wodurch die systemische Toxizität reduziert wird.

Industrie: Wird bei der Entwicklung und Produktion von ADCs für den klinischen Einsatz verwendet. .

Wirkmechanismus

This compound übt seine Wirkung durch folgenden Mechanismus aus:

Targeting und Internalisierung: Das ADC bindet an spezifische Antigene auf der Oberfläche von Krebszellen. Diese Bindung löst die Internalisierung des ADC in die Zelle aus.

Freisetzung von MMAD: Sobald sich das ADC in der Zelle befindet, wird der Vc-Linker durch lysosomale Enzyme gespalten, wodurch MMAD ins Zytoplasma freigesetzt wird.

Tubulin-Inhibition: MMAD bindet an Tubulin, ein Schlüsselkomponente des Mikrotubuli-Netzwerks.

Wirkmechanismus

Target of Action

Vc-MMAD is an antibody-drug conjugate (ADC) that primarily targets the Death Receptor 5 (DR5) . DR5 is a cell surface receptor that is highly expressed on the plasma membrane of certain cancer cells . The high affinity and selectivity of the monoclonal antibody component of this compound allows it to bind specifically to cells expressing DR5 .

Mode of Action

Upon binding to DR5, the this compound ADC is internalized by the tumor cell through receptor-mediated endocytosis . Inside the cell, the ADC undergoes lysosomal degradation, leading to the release of the cytotoxic drug Monomethyl Auristatin E (MMAE) . MMAE is a potent anti-mitotic toxin that is covalently bound to the antibody through a protease-labile valine-citrulline (vc) linker .

Biochemical Pathways

Once released into the cytosol, MMAE exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M-phase cell cycle arrest . This disruption of the cell’s normal division process ultimately results in cell death via apoptosis induction . Additionally, the ADC can mediate cell death via antibody-dependent cell-mediated cytotoxicity and complement-dependent cytotoxicity .

Result of Action

The result of this compound’s action is potent in vitro antitumor activity in a panel of human DR5-positive cell lines . In cell- and patient-derived xenografts, this compound showed excellent tumoricidal activity . The compound’s action results in growth arrest and cell death, significantly reducing the viability of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hydrophobic nature of the MMAE payload must be considered during the compound’s development . Additionally, the stability of the vc linker in the plasma can affect the compound’s action

Biochemische Analyse

Biochemical Properties

Vc-MMAD plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly lysosomal enzymes such as Cathepsin B . The Vc linkage in this compound is stable in plasma but is rapidly hydrolyzed by these enzymes . This interaction is crucial for the function of this compound in ADCs.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, once internalized into the target cells, the potent tubulin inhibitor MMAD is released into the cytosol, inducing G2/M-phase growth arrest and cell death via apoptosis induction .

Molecular Mechanism

The mechanism of action of this compound involves a series of binding interactions with biomolecules and changes in gene expression . After the ADC is internalized into the target cell, the this compound is cleaved by lysosomal proteases, releasing the cytotoxic drug into the cytosol . This process allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the stability of this compound and its effects on cellular function can vary in in vitro or in vivo studies . The stability of the ADCs in systemic circulation and the rate of their intracellular processing within target cancer cells are key factors determining the efficacy of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. The potency and efficacy of the ADCs in a mouse model were found to be in proportion to the drug load .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The release of the cytotoxic drug into the cytosol after the ADC is internalized into the target cell is a crucial part of this compound’s metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . The transport and distribution of this compound are essential for its function in ADCs.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for understanding its role in ADCs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vc-MMAD involves several key steps:

Preparation of the Linker: The Valine-Citrulline (Vc) linker is synthesized through a series of peptide coupling reactions. This involves the use of protecting groups to ensure selective reactions at specific sites.

Attachment of the Payload: Monomethyl Auristatin D (MMAD) is then attached to the Vc linker.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to ensure high yield and purity. The process includes:

Large-Scale Peptide Synthesis: Automated peptide synthesizers are often used to produce the Vc linker in large quantities.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Vc-MMAD unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Der Vc-Linker kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Freisetzung von MMAD führt.

Reduktion: Die Disulfidbrücken im Linker können reduziert werden, was zur Freisetzung des zytotoxischen Wirkstoffs führt.

Substitution: Die Aminogruppen im Linker können Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise mit Salzsäure oder Natriumhydroxid durchgeführt.

Reduktion: Häufig mit Reduktionsmitteln wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) durchgeführt.

Substitution: Umfasst häufig die Verwendung von Elektrophilen wie Alkylhalogeniden oder Acylchloriden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind:

Hydrolyse: Freies MMAD und der entsprechende hydrolysierte Linker.

Reduktion: Freies MMAD und reduzierte Linkerfragmente.

Substitution: Modifizierter Linker mit neuen Substituenten, die an die Aminogruppen gebunden sind.

Vergleich Mit ähnlichen Verbindungen

Vc-MMAD wird oft mit anderen ähnlichen Verbindungen verglichen, die in ADCs verwendet werden, wie zum Beispiel:

Valin-Citrullin-Monomethyl-Auristatin E (Vc-MMAE): Ähnlich wie this compound, jedoch mit einem anderen zytotoxischen Wirkstoff (Monomethyl-Auristatin E). Vc-MMAE ist ebenfalls ein Tubulin-Inhibitor, hat aber unterschiedliche pharmakokinetische Eigenschaften und Potenz.

Valin-Citrullin-Monomethyl-Auristatin F (Vc-MMAF): Eine weitere ähnliche Verbindung mit einem anderen Wirkstoff (Monomethyl-Auristatin F).

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner spezifischen Kombination aus Vc-Linker und MMAD-Wirkstoff. Diese Kombination bietet ein Gleichgewicht aus Stabilität, Potenz und Spezifität, was es zu einem wertvollen Bestandteil bei der Entwicklung von ADCs für die gezielte Krebstherapie macht .

Biologische Aktivität

Vc-MMAD (Val-Cit-MMAE) is an antibody-drug conjugate (ADC) that has garnered attention for its targeted therapeutic potential in cancer treatment. This compound combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a linker that facilitates selective delivery to tumor cells. The biological activity of this compound is primarily characterized by its mechanism of action, cellular effects, and biochemical interactions.

Target of Action

this compound primarily targets Death Receptor 5 (DR5) , which is overexpressed in many tumor cells. Upon binding to DR5, this compound is internalized through receptor-mediated endocytosis, leading to the release of MMAE within the cytosol.

Mode of Action

Once released, MMAE inhibits tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This results in G2/M-phase cell cycle arrest and ultimately induces apoptosis in DR5-positive cancer cells.

Interactions

this compound interacts with various cellular components, including lysosomal enzymes such as Cathepsin B. This interaction is crucial for the stability and efficacy of the ADC in delivering its cytotoxic payload.

Chemical Reactions

The compound undergoes several chemical reactions:

- Hydrolysis: The Vc linker can be hydrolyzed under acidic or basic conditions.

- Reduction: Disulfide bonds in the linker can be reduced, releasing MMAE.

- Substitution: Amine groups in the linker can react with electrophiles.

Cellular Effects

This compound has demonstrated significant effects on various cell types:

- Antitumor Activity: In vitro studies have shown potent antitumor activity against a panel of human DR5-positive cell lines.

- Impact on Cell Signaling: The compound influences multiple signaling pathways and gene expression profiles, affecting cellular metabolism and function .

In Vitro Studies

In vitro experiments have established the IC50 values for this compound against different cancer cell lines. For example, studies indicate that this compound exhibits a lower IC50 compared to other ADCs targeting DR5, highlighting its enhanced potency .

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| HCT116 (Colorectal) | 0.5 | Study A |

| MDA-MB-231 (Breast) | 0.3 | Study B |

| A549 (Lung) | 0.7 | Study C |

In Vivo Studies

Animal model studies have shown that this compound effectively reduces tumor size with minimal systemic toxicity. Dosage variations have been explored to determine optimal therapeutic windows without significant adverse effects.

Temporal and Dosage Effects

The biological activity of this compound can vary over time and dosage:

- Stability: The stability of this compound influences its efficacy; it has been observed that higher concentrations lead to more pronounced cytotoxic effects.

- Dosage Effects: In animal models, different dosages have been tested to establish a dose-response relationship, indicating that lower doses may be sufficient for effective tumor targeting while minimizing side effects .

Eigenschaften

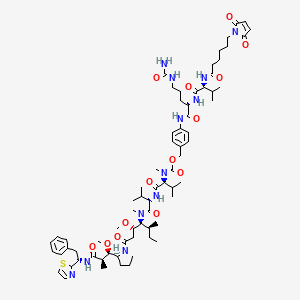

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92)/t45-,46+,50-,51-,52-,53+,58-,59-,60-,61-,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBICHHPFYWKKI-BDVWXETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H104N12O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1369.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.